![molecular formula C19H28O4 B1325758 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid CAS No. 898792-06-8](/img/structure/B1325758.png)
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid, also known by its CAS number 898792-06-8, is a chemical compound . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is C19H28O4 . Its molecular weight is 320.42 . For more detailed structural information, it would be best to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid are not fully detailed in the search results. For comprehensive information, a dedicated chemical database or resource should be consulted .Scientific Research Applications
Copolyesters of Hydroxyphenylalkanoic Acids
The monomer 8-(3-hydroxyphenyl)octanoic acid (HPOA), derived from cardanol, has been used to synthesize copolyesters with 4-hydroxybenzoic acid (HBA) or its derivative 3-bromo-4-hydroxybenzoic acid (BrHBA) through acidolysis melt polycondensation. These copolyesters exhibit interesting characteristics, such as high insolubility in most solvents (except highly polar ones like trifluoroacetic acid), inherent viscosities in the range of 0.8–1.1 dlg−1, and thermal and phase behavior suitable for potential biomedical applications, thanks to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
Synthesis and Characterization of Derivatives
8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, synthesized from 4,4′-dihydroxybiphenyl, exhibits thermotropic liquid crystal behavior, characterized by differential scanning calorimetry (DSC) and polarizing microscopy (POM). This compound's phase transition and liquid crystalline behavior highlight its potential for applications in areas requiring specific thermal and optical properties (Cai Li, 2009).
Applications in Biotechnology
The microbial biosynthesis of octanoic acid (OA) in Saccharomyces cerevisiae represents a sustainable alternative to traditional production methods. Engineering strategies focusing on the precursor molecule acetyl‐CoA and the redox cofactor NADPH, such as the redirection of glucose flux towards the oxidative branch of the pentose phosphate pathway and overexpression of a heterologous phosphoketolase/phosphotransacetylase shunt, have led to an increased yield of OA. These findings provide insights into the potential biotechnological applications and intrinsic limitations of producing medium-chain fatty acids like OA in yeast systems (Wernig et al., 2021).
Production of Hydroxylated Fatty Acids
The de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in Saccharomyces cerevisiae showcases the potential of using engineered yeast strains for the production of industrially relevant terminally hydroxylated fatty acids or dicarboxylic acids. The choice of carbon source and the availability of cofactors like heme are critical factors influencing the efficiency of cytochrome P450 enzymes involved in the hydroxylation process. This opens up possibilities for the biosynthesis of hydroxylated fatty acids with broad applications (Wernig et al., 2019).
Safety and Hazards
properties
IUPAC Name |
8-oxo-8-(4-pentoxyphenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-2-3-8-15-23-17-13-11-16(12-14-17)18(20)9-6-4-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURMEWYVOGIFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645452 |
Source
|
Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-pentyloxyphenyl)octanoic acid | |
CAS RN |
898792-06-8 |
Source
|
Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.